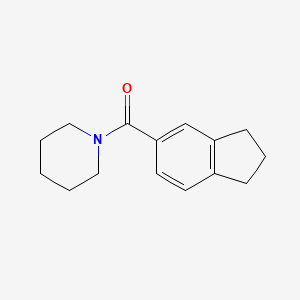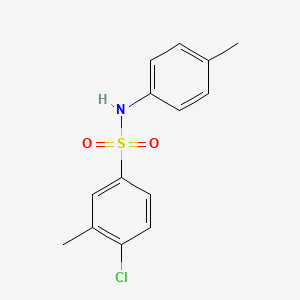
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of synthetic opioids that are structurally similar to morphine but have different pharmacological properties. AH-7921 has been used in scientific research to better understand the mechanisms of opioid receptor activation and to develop new treatments for pain management.
Mecanismo De Acción
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine works by binding to the μ-opioid receptor in the brain and spinal cord, which leads to the activation of a cascade of signaling pathways. This activation results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. This compound also activates the reward pathway in the brain, which leads to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has been found to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has been found to have less potential for addiction and abuse compared to other opioids. This compound has also been found to have a shorter duration of action compared to other opioids, which makes it a promising candidate for the development of new treatments for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptor activation. It also has less potential for addiction and abuse compared to other opioids, which makes it a safer alternative for use in lab experiments. However, this compound has limitations, including the potential for respiratory depression and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine in scientific research. One potential direction is the development of new treatments for pain management that have less potential for addiction and abuse. Another potential direction is the study of the mechanisms of opioid receptor activation to better understand the pathways involved in pain signaling. Additionally, this compound may be used as a tool for the development of new drugs that target the μ-opioid receptor.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine involves the reaction of piperidine with 2,3-dihydroindene-5-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been used in scientific research to study the mechanisms of opioid receptor activation. It has been found to be a selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. This compound has also been used in the development of new treatments for pain management, as it has been found to have less potential for addiction and abuse compared to other opioids.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-9-2-1-3-10-16)14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVDYQHEDJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)

![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)



![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)

